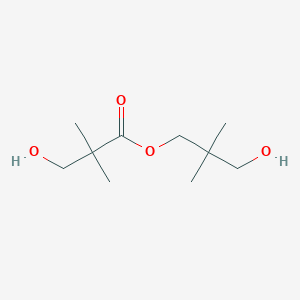








|
REACTION_CXSMILES
|
[CH2:1]=[O:2].[CH:3](=[O:7])[CH:4]([CH3:6])[CH3:5].CN(C)C>C(O)=O>[OH:7][CH2:3][C:4]([CH3:1])([CH3:6])[C:5]([O:2][CH2:1][C:4]([CH3:6])([CH3:5])[CH2:3][OH:7])=[O:2]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
rose to 93° to 94° in the course of from 15 to 20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at that temperature for a further 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
DISTILLATION
|
|
Details
|
the trimethylamine, excess isobutyraldehyde and 58 g of water were then distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
1.9 g (0.025 mol) of finely pulverulent calcium hydroxide were then added with vigorous stirring
|
|
Type
|
CUSTOM
|
|
Details
|
After the exothermic reaction
|
|
Type
|
STIRRING
|
|
Details
|
a further, short period of stirring
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred 70° C. for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was then separated off
|
|
Type
|
DISTILLATION
|
|
Details
|
the organic phase was subjected to fractional distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C(=O)OCC(CO)(C)C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |